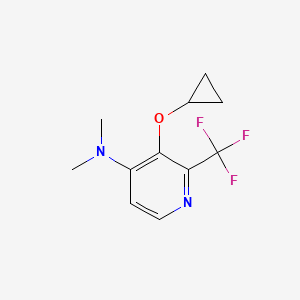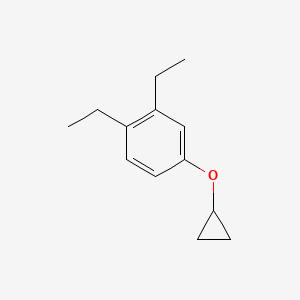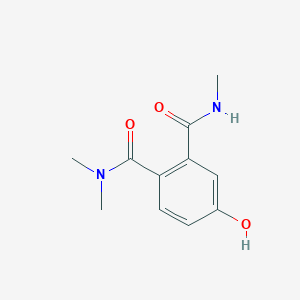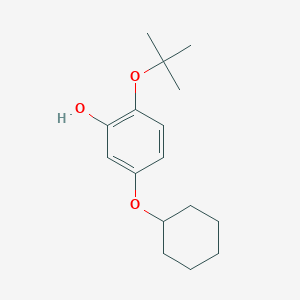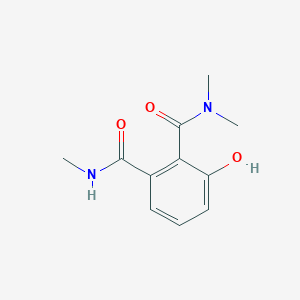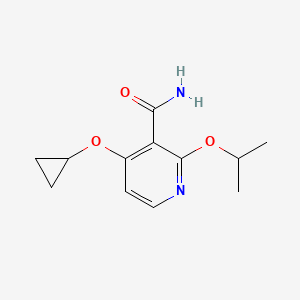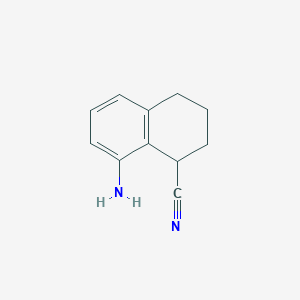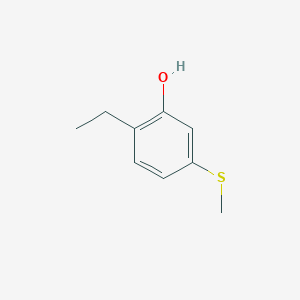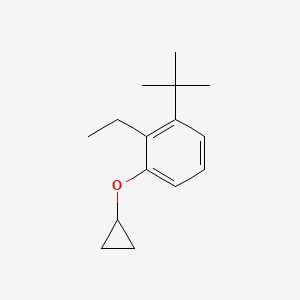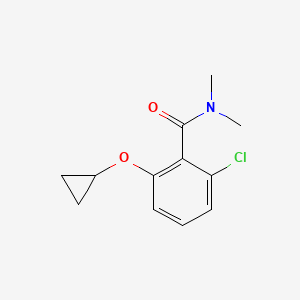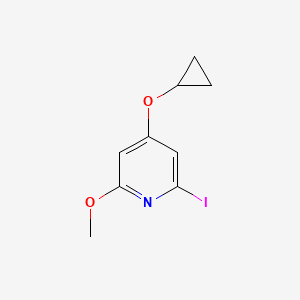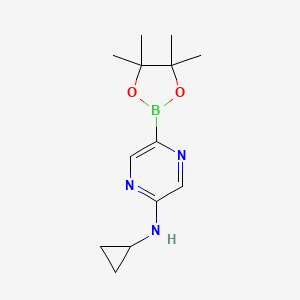
5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyrazine ring, which is further substituted with a cyclopropylamino group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 2,3-diaminopyrazine with suitable aldehydes or ketones.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the pyrazine ring.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the pyrazine derivative with a boronic acid reagent, followed by esterification with pinacol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions, resulting in the formation of the corresponding hydrocarbon.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Protodeboronation: Acidic reagents (e.g., hydrochloric acid) or basic reagents (e.g., sodium hydroxide) are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of hydrocarbons.
Oxidation: Formation of boronic acids or other oxidized derivatives.
Applications De Recherche Scientifique
5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe or ligand in biological studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester depends on its specific application. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic ester group, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrazine and cyclopropylamino groups.
2-Cyanopyridine-5-boronic Acid Pinacol Ester: Contains a pyridine ring instead of a pyrazine ring.
Pyridine-4-boronic Acid Pinacol Ester: Similar boronic ester group but with a different heterocyclic ring.
Uniqueness
5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester is unique due to the presence of the cyclopropylamino group and the pyrazine ring, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for diverse applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Formule moléculaire |
C13H20BN3O2 |
|---|---|
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)10-7-16-11(8-15-10)17-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17) |
Clé InChI |
WVAXVDOGXCMBNL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


